molecular formula C16H18N4S B2683114 2-(propan-2-yl)-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415585-84-9

2-(propan-2-yl)-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2683114
CAS No.: 2415585-84-9
M. Wt: 298.41
InChI Key: USVHOOLUAJFGTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole” often involves the use of imidazole, a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs . The synthetic pathway to various benzimidazole compounds usually involves the construction of a desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound to construct the imidazole ring .


Molecular Structure Analysis

The molecular structure of “2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole” consists of a benzimidazole ring attached to a propan-2-yl group, an azetidin-1-yl group, and a thiazole ring. The benzimidazole ring is a type of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole” are not available, imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name

2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11(2)15-18-13-5-3-4-6-14(13)20(15)12-9-19(10-12)16-17-7-8-21-16/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVHOOLUAJFGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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